molecular formula C28H35NO6S B133700 8-((2-Methoxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman fumarate CAS No. 153804-60-5

8-((2-Methoxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman fumarate

Cat. No. B133700
CAS RN: 153804-60-5
M. Wt: 513.6 g/mol
InChI Key: NCRPGBKJFZCLLY-UHFFFAOYSA-N
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Description

8-((2-Methoxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman fumarate, also known as MT-45, is a synthetic opioid that was first developed in the 1970s. It has been used in scientific research to study its mechanism of action and its potential as a pain reliever. In recent years, it has gained popularity as a recreational drug, leading to concerns about its safety and potential for abuse.

Mechanism of Action

8-((2-Methoxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman fumarate works by binding to opioid receptors in the brain and spinal cord, which are responsible for regulating pain and pleasure. When it binds to these receptors, it activates a series of chemical reactions that block the transmission of pain signals and produce feelings of euphoria.
Biochemical and Physiological Effects:
8-((2-Methoxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman fumarate has been shown to produce a range of biochemical and physiological effects, including pain relief, sedation, and respiratory depression. It also has the potential to produce feelings of euphoria, which can lead to addiction and abuse.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-((2-Methoxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman fumarate in lab experiments is that it has a lower risk of respiratory depression compared to other opioids, such as morphine. This makes it a safer option for studying the effects of opioids on the body. However, its potential for abuse and addiction can be a limitation, as it may not accurately reflect the effects of opioids in a clinical setting.

Future Directions

There are several future directions for research on 8-((2-Methoxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman fumarate. One area of interest is its potential as a treatment for opioid addiction. Studies have shown that it can reduce the severity of withdrawal symptoms, but more research is needed to determine its effectiveness in a clinical setting. Another area of interest is its potential as a pain reliever. Further studies are needed to determine its efficacy and safety compared to other opioids. Additionally, more research is needed to understand the long-term effects of 8-((2-Methoxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman fumarate use on the body.

Synthesis Methods

8-((2-Methoxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman fumarate is synthesized through a multi-step process that involves the reaction of several chemical compounds. The process begins with the reaction of 2-methoxy-4-nitrobenzaldehyde with 4-phenylpiperidine to form the intermediate compound 2-methoxy-4-(4-phenylpiperidin-1-yl)benzaldehyde. This compound is then reacted with 3-chloropropanethiol to form the thioether intermediate, which is then reacted with thiochroman-4-one to form the final product, 8-((2-Methoxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman fumarate.

Scientific Research Applications

8-((2-Methoxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman fumarate has been used in scientific research to study its potential as a pain reliever. Studies have shown that it has a similar mechanism of action to other opioids, such as morphine, but with a lower risk of respiratory depression. It has also been shown to have potential as a treatment for opioid addiction, as it can reduce the severity of withdrawal symptoms.

properties

IUPAC Name

(E)-but-2-enedioic acid;1-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)-2-methoxypropyl]-4-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO2S.C4H4O4/c1-26-22(18-27-23-11-5-9-21-10-6-16-28-24(21)23)17-25-14-12-20(13-15-25)19-7-3-2-4-8-19;5-3(6)1-2-4(7)8/h2-5,7-9,11,20,22H,6,10,12-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRPGBKJFZCLLY-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1CCC(CC1)C2=CC=CC=C2)COC3=CC=CC4=C3SCCC4.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CN1CCC(CC1)C2=CC=CC=C2)COC3=CC=CC4=C3SCCC4.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((2-Methoxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman fumarate

CAS RN

153804-60-5
Record name Piperidine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-methoxypropyl)-4-phenyl-, (E)-2-butenedioate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153804605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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